Axinysone B Absolute Configuration: Stereochemically Resolved vs. Unassigned Congeners
The absolute configuration of axinysone B has been unequivocally assigned as (1aS,4R,7S,7aS,7bR) through esterification with both (R)- and (S)-MPA acids followed by NMR analysis [1]. Among the five aristolane derivatives (axinysones A–E) co-isolated from Axinyssa isabela, only axinysones A and B received full absolute stereochemical determination; axinysones C, D, and E were characterized with only relative stereochemistry [1]. Axinysone B features a specific C-4 hydroxyl and C-2 ketone arrangement within its cyclopropa[a]naphthalen-2-one core, distinct from axinysone A's C-1 hydroxyl/C-2 ketone pattern [2].
| Evidence Dimension | Stereochemical characterization completeness |
|---|---|
| Target Compound Data | Absolute configuration fully assigned: (1aS,4R,7S,7aS,7bR)-1,1,7,7a-tetramethyl-4-hydroxy-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
| Comparator Or Baseline | Axinysones C, D, and E: relative stereochemistry only; absolute configuration unassigned |
| Quantified Difference | Full absolute configuration assignment (axinysones A and B) vs. relative configuration only (axinysones C–E) |
| Conditions | Determined via modified Mosher's method using (R)- and (S)-MPA acid esterification followed by ¹H NMR analysis in CDCl₃ |
Why This Matters
Procurement of a stereochemically defined compound ensures reproducible chiral interactions in biological assays, whereas congeners with unresolved absolute configuration introduce uncontrolled stereochemical variables.
- [1] Zubía E, Ortega MJ, Carballo JL. Sesquiterpenes from the Sponge Axinyssa isabela. J Nat Prod. 2008;71(12):2004-2010. doi:10.1021/np800465n. View Source
- [2] SpectraBase. Axinysone B - (1aS,4R,7S,7aS,7bR)-1,1,7,7a-tetramethyl-4-oxidanyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one. View Source
